Calcium boride

Vue d'ensemble

Description

Synthesis Analysis

Calcium boride can be synthesized through several methods, including solid-state reactions, mechanochemical methods, and thermal treatments. A notable approach involves the reaction of calcium carbonate with boron carbide and carbon under specific conditions, leading to the formation of CaB6. This process requires optimal conditions such as a holding time of 2.5 hours at a temperature of 1673 K under vacuum to achieve the desired product with good quality and properties (Zheng et al., 2001).

Molecular Structure Analysis

The molecular structure of calcium boride is characterized by its unique configuration, which contributes to its distinct physical and chemical properties. Studies focusing on compounds similar to calcium boride, such as calcium borohydride, reveal complex structures with potential for hydrogen storage applications. For example, calcium borohydride demonstrates reversible hydrogen storage capacities, highlighting the structural adaptability and functionality of boride compounds (Rönnebro & Majzoub, 2007).

Chemical Reactions and Properties

Calcium boride participates in various chemical reactions due to its boride ions, exhibiting properties such as high hardness, chemical stability, and potential for hydrogen storage. The synthesis of calcium borohydride, for instance, showcases its ability to store hydrogen, indicating its application in energy storage solutions. The reversible dehydrogenation of calcium borohydride at certain temperatures further emphasizes the chemical versatility of calcium boride-related compounds (Rönnebro & Majzoub, 2007).

Physical Properties Analysis

Calcium boride's physical properties, including its crystalline structure and thermal stability, are crucial for its applications in materials science. The synthesis and structural analysis of related compounds, like calcium borate nanoparticles, reveal how annealing temperatures and times affect their crystal structure and size, providing insight into the manipulability of calcium boride's physical properties for specific applications (Erfani et al., 2012).

Chemical Properties Analysis

The chemical properties of calcium boride, such as its reactivity and bonding characteristics, are integral to its utility in various applications. The study of calcium borohydride and its derivatives illustrates the chemical adaptability of boride compounds, with implications for hydrogen storage, catalysis, and beyond. The synthesis and analysis of calcium borohydride hydrazinates, for example, demonstrate the compound's significant hydrogen release capacity, highlighting the potential for energy storage solutions (Li et al., 2015).

Safety And Hazards

Orientations Futures

Intermetallic borides, including calcium boride, are a large family of inorganic solids with rich bonding schemes, and huge compositional and structural diversity. They possess high flexibility to modulate the local electronic structures and surface adsorption properties, providing great opportunities for the development of advanced catalysts with superior activity and stability . Future developments may focus on boride synthesis and catalytic applications .

Propriétés

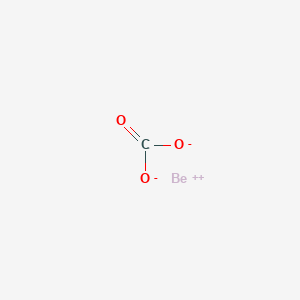

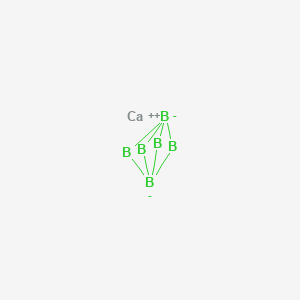

IUPAC Name |

calcium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6.Ca/c1-2-5(1)3-4(5)6(1,2)3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVIDOFQNLOVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

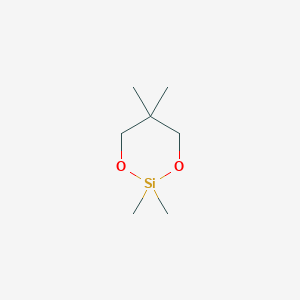

B12B3[B-]14B5[B-]23B45.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaB6, B6Ca | |

| Record name | calcium boride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_boride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium boride | |

CAS RN |

12007-99-7 | |

| Record name | Calcium boride (CaB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.